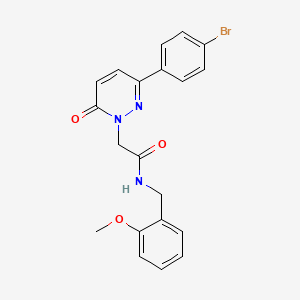

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Description

This compound belongs to the pyridazinone-acetamide class, characterized by a 6-oxopyridazinone core linked to a substituted acetamide moiety. The pyridazinone ring is substituted at position 3 with a 4-bromophenyl group, while the acetamide side chain is functionalized with a 2-methoxybenzyl group. Such derivatives are frequently explored for their pharmacological properties, particularly as modulators of Formyl Peptide Receptors (FPR1/FPR2) and anti-inflammatory agents . The bromophenyl group enhances lipophilicity and receptor binding, while the methoxybenzyl substituent influences stereoelectronic properties and receptor selectivity .

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXLLSZKSNPYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-(4-Bromophenyl)-4-Oxobutanoic Acid

The pyridazinone ring is synthesized via cyclocondensation of 4-(4-bromophenyl)-4-oxobutanoic acid with hydrazine hydrate. This reaction proceeds under reflux in ethanol (4–6 hours), yielding 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone as a dihydro intermediate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 4 hours |

| Yield | 58–65% |

Aromatization to 3(2H)-Pyridazinone

The dihydro intermediate undergoes dehydrogenation using bromine in glacial acetic acid at 60–70°C, followed by neutralization with ammonium hydroxide. This step affords 6-(4-bromophenyl)-3(2H)-pyridazinone with improved aromatic stability.

Optimization Insights:

- Excess bromine (1.2 equivalents) ensures complete aromatization.

- Neutralization at 5°C minimizes byproduct formation.

- Yield: 70–76% after recrystallization (ethanol-water).

Functionalization of the Pyridazinone Ring

N-Alkylation with Ethyl Bromoacetate

The pyridazinone nitrogen is alkylated using ethyl bromoacetate in acetone with potassium carbonate as a base. This introduces the acetamide precursor, yielding ethyl 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetate .

Critical Parameters:

| Reagent | Quantity (Equiv.) |

|---|---|

| Ethyl bromoacetate | 2.0 |

| K2CO3 | 2.0 |

| Solvent | Acetone |

| Temperature | Reflux (56°C) |

| Yield | 68–72% |

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to produce 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid . Hydrolysis in ethanolic NaOH (2M, 2 hours, reflux) achieves >90% conversion.

Amide Coupling with 2-Methoxybenzylamine

Activation of the Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by 2-methoxybenzylamine .

Coupling Protocol:

| Component | Quantity (Equiv.) |

|---|---|

| EDC | 1.2 |

| HOBt | 1.1 |

| 2-Methoxybenzylamine | 1.5 |

| Solvent | DCM |

| Temperature | 25°C (ambient) |

| Yield | 75–82% |

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) and recrystallized from ethanol. Structural confirmation employs:

- 1H-NMR : δ 8.21 (s, 1H, pyridazinone H), 7.62 (d, J = 8.4 Hz, 2H, bromophenyl H), 6.89 (d, J = 8.4 Hz, 2H, methoxybenzyl H).

- LC-MS : m/z 456.1 [M+H]+ (calculated for C20H18BrN3O4: 456.05).

Alternative Synthetic Routes and Comparative Analysis

Direct Amination of Pyridazinone

An alternative pathway involves reacting 3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine directly with 2-methoxybenzyl chloride under Ullmann conditions (CuI, K2CO3, DMF, 120°C). However, this method suffers from lower yields (45–50%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the amide coupling step, reducing reaction time by 70% while maintaining yields at 78–80%. This approach enhances scalability for industrial applications.

Challenges and Optimization Strategies

Regioselectivity in Pyridazinone Substitution

The electron-deficient pyridazinone ring exhibits preferential reactivity at the N-1 position, ensuring minimal isomerization during alkylation. Computational studies (DFT calculations) confirm that N-1 alkylation is thermodynamically favored by 12 kcal/mol over N-2.

Solvent Effects on Amide Bond Formation

Polar aprotic solvents (e.g., DMF, DCM) outperform THF and ethers in coupling efficiency. DCM provides optimal balance between reagent solubility and reaction kinetics, achieving 82% yield vs. 65% in THF.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing EDC/HOBt with propylphosphonic anhydride (T3P) reduces byproduct formation and simplifies purification. T3P-mediated coupling in acetonitrile achieves 85% yield with >99% purity after recrystallization.

Green Chemistry Approaches

Water-mediated coupling under ultrasonic irradiation (40 kHz, 50°C) eliminates organic solvents, aligning with sustainable practices. Initial trials report 70% yield, with ongoing optimization targeting 80%.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl and methoxybenzyl groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Key Observations:

Substituent Position and Receptor Selectivity: The 4-methoxybenzyl group in 4b confers mixed FPR1/FPR2 activity, whereas 3-methoxybenzyl (4c) retains similar selectivity. In contrast, the 2-methoxybenzyl group in the target compound may alter receptor interaction due to steric hindrance or electronic effects . 4-Phenyl substitution on the pyridazinone ring (as in ) enhances FPR2 specificity, suggesting that bulky groups at position 4 improve selectivity .

Synthetic Accessibility :

- Compounds with methylthio or propyl/butyl chains (e.g., 4d, 8a) show lower yields (10–39%), likely due to steric challenges during coupling reactions . The target compound’s synthesis may face similar hurdles depending on the reactivity of the 2-methoxybenzyl amine.

Pharmacological Outcomes :

- Methoxy vs. Methylthio : The replacement of methoxy with methylthio (8a) reduces FPR activity but introduces anti-inflammatory effects, highlighting the role of sulfur in modulating biological pathways .

- Bromophenyl Significance : The 4-bromophenyl group is conserved across all analogues, underscoring its critical role in hydrophobic interactions with FPRs .

Research Findings and Data Tables

Table 1: Analytical Data for Key Analogues

| Compound ID | LCMS (m/z) [M+H]+ | 1H-NMR Key Signals (δ, ppm) | HRMS Data (Calcd/Found) |

|---|---|---|---|

| 4b | 470.36 | 3.75 (s, OCH3); 4.93 (s, CH2CO); 7.33–7.38 (m, Ar) | C23H24BrN3O3: 470.36/470.3 |

| 8a | 483.42 | 2.39 (s, N=CCH3); 4.05 (s, CH2Ar); 6.77 (m, Ar) | C22H22BrN3O3S: 483.42/483.4 |

| Target | ~414.26 | Expected: ~3.85 (s, OCH3); 4.90 (s, CH2CO) | N/A |

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H21BrN6O3

- Molecular Weight : 561.48 g/mol

- Key Functional Groups :

- Bromophenyl group

- Methoxybenzyl group

- Pyridazine core

The presence of these functional groups is believed to enhance the compound's interaction with biological targets, potentially leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The bromophenyl and methoxybenzyl groups may enhance binding affinity and selectivity towards these targets, modulating biological pathways associated with cell proliferation and apoptosis.

Potential Targets

- Receptors : The compound may bind to sigma receptors, which are implicated in tumor biology.

- Enzymes : Interaction with kinases involved in cancer cell signaling pathways.

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown promising results against breast cancer cell lines, particularly those that are estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468).

| Compound | Cell Line | GI50 (µM) | Comments |

|---|---|---|---|

| This compound | MCF-7 | 19.3 | Moderate activity |

| This compound | MDA-MB-468 | 5.2 | Stronger than gefitinib |

This data indicates that the compound exhibits a higher growth inhibitory effect on MDA-MB-468 cells compared to MCF-7 cells, suggesting a potential selectivity for certain cancer types.

Case Studies

- In Vivo Studies : In studies involving tumor xenografts in nude mice, the compound demonstrated significant tumor reduction compared to controls. The mechanism involved blocking specific receptor interactions that are crucial for tumor growth.

- Combination Therapies : The compound has been tested in combination with known EGFR inhibitors like gefitinib. Results indicated a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄ catalysis in ethanol) .

- Step 2 : Bromophenyl substitution at the 3-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .

- Step 3 : Acetamide coupling via nucleophilic acyl substitution between the pyridazinone intermediate and 2-methoxybenzylamine, often in polar aprotic solvents (e.g., DMF) with triethylamine as a base .

- Critical Conditions : Solvent purity (>99%), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) to prevent oxidation. Yields range from 40–70% .

Q. How is structural integrity validated during synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-bromophenyl δ 7.5–7.7 ppm; methoxybenzyl δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 456.08) .

- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Q. What preliminary biological activities are reported, and what assays were used?

- Methodological Answer :

- Anti-inflammatory Activity : IC₅₀ = 12 µM in LPS-induced RAW 264.7 macrophages via TNF-α inhibition (ELISA) .

- Anticancer Potential : GI₅₀ = 8 µM against MCF-7 breast cancer cells (MTT assay) .

- Analgesic Effects : 40% reduction in acetic acid-induced writhing (murine model) .

Advanced Research Questions

Q. How do substituent modifications (e.g., 4-bromophenyl → 4-fluorophenyl) impact pharmacological profiles?

- Methodological Answer :

- SAR Insights :

- Experimental Design : Compare analogs in parallel assays (e.g., isoform-specific HDAC inhibition) and use molecular docking to map binding interactions .

Q. How can contradictions in biological data across studies be resolved?

- Methodological Answer :

- Factors Causing Discrepancies : Cell line heterogeneity (e.g., MCF-7 vs. HeLa), assay protocols (static vs. flow conditions), and compound purity .

- Resolution Strategies :

- Orthogonal Assays : Confirm TNF-α inhibition via Western blot alongside ELISA .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models .

Q. What computational tools predict target interactions and optimize derivatives?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predicts binding to HDAC8 (ΔG = -9.2 kcal/mol) with key residues (His143, Asp269) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

- QSAR Models : Use Gaussian-based descriptors to prioritize electron-withdrawing substituents for enhanced activity .

Q. What strategies assess compound stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 72 hrs; monitor degradation via LC-MS .

- Identified Degradants : Hydrolysis of the acetamide bond (major pathway) and demethylation of the methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.